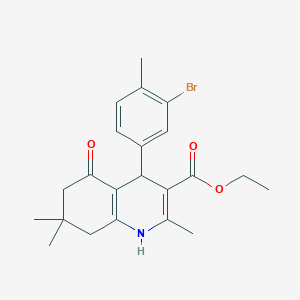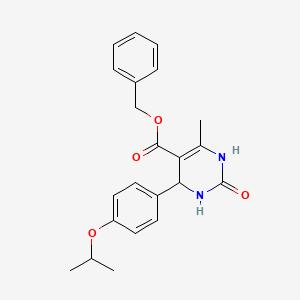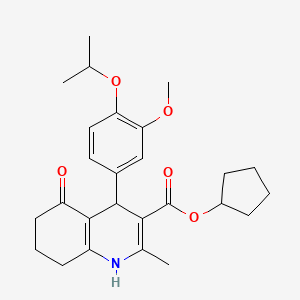![molecular formula C19H22N4O3 B4162584 N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-phenylacetamide](/img/structure/B4162584.png)
N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-phenylacetamide
Vue d'ensemble
Description
N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-phenylacetamide, commonly known as MNPA, is a chemical compound that has been widely studied for its potential use in scientific research. MNPA belongs to the class of nitroaromatic compounds, which have been shown to possess various biological activities. In
Mécanisme D'action
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. MNPA has been shown to inhibit the growth of bacterial and fungal cells by targeting their cell wall synthesis and membrane integrity. MNPA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
MNPA has been shown to possess various biochemical and physiological effects, depending on the target cells and organs. MNPA has been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species in the brain, suggesting its potential use in neuroinflammation and neurodegenerative diseases. MNPA has also been shown to reduce the levels of cholesterol and triglycerides in the liver, suggesting its potential use in metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. MNPA can also be easily synthesized in large quantities, making it a cost-effective tool for scientific research. However, MNPA also has some limitations, including its potential toxicity and side effects on the target cells and organs. Therefore, careful dose-response studies and toxicity assessments are required before using MNPA in lab experiments.
Orientations Futures
There are several future directions for research on MNPA, including the exploration of its potential use in drug discovery, disease diagnosis, and therapeutic interventions. MNPA can be used as a lead compound for developing new antibacterial, antifungal, and anticancer agents with improved efficacy and selectivity. MNPA can also be used as a diagnostic tool for detecting Alzheimer's disease and other neurodegenerative diseases at early stages. Furthermore, MNPA can be used as a therapeutic agent for treating metabolic disorders, such as obesity and type 2 diabetes, by regulating the lipid metabolism in the liver.
Applications De Recherche Scientifique
MNPA has been studied for its potential use in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. MNPA has been shown to possess antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and as a fluorescent probe for detecting nitric oxide in living cells.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-21-9-11-22(12-10-21)18-8-7-16(23(25)26)14-17(18)20-19(24)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUPWEWVMWMSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-7-[(2-chloro-4,5-dimethoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4162504.png)
![1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazole](/img/structure/B4162514.png)


![6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162530.png)
![7-bromo-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162531.png)

![1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-benzimidazole](/img/structure/B4162551.png)
![6'-amino-1-benzyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162557.png)

![N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4162569.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B4162580.png)
![4-[(1-adamantylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4162593.png)
